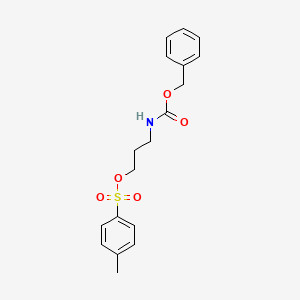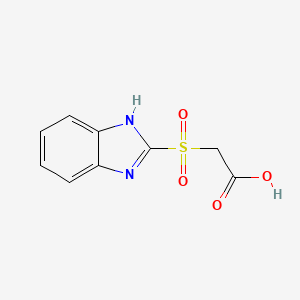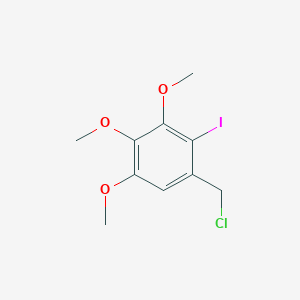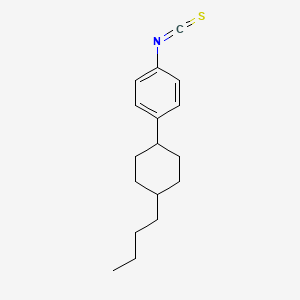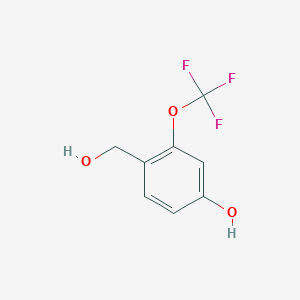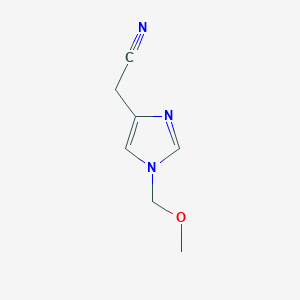
Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various medicinal compounds This particular compound has a thiazole ring with an ethyl ester group at the 4-position, an amino group at the 5-position, and a tert-butyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2-tert-butylthiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with tert-butyl bromide under basic conditions to introduce the tert-butyl group at the 2-position. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms at specific positions on the thiazole ring.
Major Products Formed
Oxidation: Formation of ethyl 5-nitro-2-tert-butylthiazole-4-carboxylate.
Reduction: Formation of ethyl 5-amino-2-tert-butylthiazole-4-methanol.
Substitution: Formation of halogenated derivatives such as ethyl 5-amino-2-tert-butyl-4-chlorothiazole-4-carboxylate.
Scientific Research Applications
Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-tert-butylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it can modulate receptor activity, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-aminothiazole-4-carboxylate: Lacks the tert-butyl group, which may affect its biological activity and pharmacokinetic properties.
Ethyl 5-amino-2-methylthiazole-4-carboxylate: Has a methyl group instead of a tert-butyl group, which may result in different steric and electronic effects.
Ethyl 5-amino-2-phenylthiazole-4-carboxylate: Contains a phenyl group, which can influence its interaction with biological targets and its overall bioactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
ethyl 5-amino-2-tert-butyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-5-14-8(13)6-7(11)15-9(12-6)10(2,3)4/h5,11H2,1-4H3 |
InChI Key |
ZYUPXGYIXIBSCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



